cis-3-Aminocyclohexanol hydrochloride
Overview
Description
cis-3-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a derivative of cyclohexanol, where the amino group is positioned at the third carbon in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminocyclohexanol hydrochloride typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, leading to the formation of β-enaminoketones. These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow processes and catalytic hydrogenation techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-3-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
cis-3-Aminocyclohexanol hydrochloride has several scientific research applications, including:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, such as HIV-protease inhibitors and antidepressants.
Mechanism of Action
The mechanism of action of cis-3-Aminocyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- cis-2-Aminocyclohexanol hydrochloride
- trans-3-Aminocyclohexanol hydrochloride
- cis-4-Aminocyclohexanol hydrochloride
Comparison: cis-3-Aminocyclohexanol hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its trans isomer, the cis configuration can lead to different biological activities and chemical properties. The position of the amino group also differentiates it from other aminocyclohexanol derivatives, affecting its applications and effectiveness in various fields .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-RIHPBJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480731 | |
Record name | cis-3-aminocyclohexanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-44-8 | |
Record name | cis-3-aminocyclohexanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Aminocyclohexanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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